molecular formula C15H23N3O2 B2357768 tert-Butyl 4,5-dihydro-2H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]-1'-carboxylate CAS No. 1341035-84-4

tert-Butyl 4,5-dihydro-2H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]-1'-carboxylate

Cat. No.: B2357768
CAS No.: 1341035-84-4
M. Wt: 277.368
InChI Key: GUHLVJMVSXWZQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4,5-dihydro-2H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]-1'-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4,5-dihydro-2H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]-1'-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong bases and specific catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include large-scale reactions in specialized reactors, followed by purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4,5-dihydro-2H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]-1'-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while reduction could produce a fully saturated spirocyclic compound.

Scientific Research Applications

tert-Butyl 4,5-dihydro-2H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]-1'-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4,5-dihydro-2H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]-1'-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-Butyl 2,8-Diazaspiro[4.5]Decane-2-Carboxylate: Another spirocyclic compound with similar structural features.

    3-Tert-Butyl-4-Hydroxy-1,4-Dihydropyrazolo[5,1-c][1,2,4]Triazole: A compound with a related pyrazole core.

Uniqueness

tert-Butyl 4,5-dihydro-2H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]-1'-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

tert-butyl spiro[4,5-dihydro-1H-cyclopenta[c]pyrazole-6,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-14(2,3)20-13(19)18-8-6-15(7-9-18)5-4-11-10-16-17-12(11)15/h10H,4-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHLVJMVSXWZQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC3=C2NN=C3)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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